molecular formula C18H19N5O2 B2443220 (E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide CAS No. 1396890-20-2

(E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide

Cat. No.: B2443220
CAS No.: 1396890-20-2
M. Wt: 337.383
InChI Key: CTMHRNVJJRUGMN-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and a pyrrole ring

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-21-16(13-17(22-14)23-10-2-3-11-23)19-8-9-20-18(24)7-6-15-5-4-12-25-15/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMHRNVJJRUGMN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling reactions: The furan and pyrimidine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the acrylamide moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidines and related compounds.

    Substitution: Substituted acrylamides and related derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrrole and pyrimidine backbone.
  • Functionalization at specific positions to introduce the furan and acrylamide groups.

Antihyperglycemic Activity

Research indicates that derivatives of pyrrole and pyrrolopyrimidine compounds exhibit significant antihyperglycemic properties. For instance, studies have shown that certain analogs demonstrate efficacy comparable to standard treatments like Glimepiride, suggesting potential for developing new antidiabetic medications .

Anticancer Potential

The structural components of (E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide may also contribute to anticancer activities. Pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds similar to this one have been investigated for their anti-inflammatory effects. The presence of specific functional groups can enhance the interaction with inflammatory pathways, making such compounds candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Key factors influencing its activity include:

  • The position and nature of substituents on the furan and pyrrole rings.
  • The length and composition of the linker between functional groups.

Case Study 1: Antihyperglycemic Activity

A study evaluated several pyrrole derivatives, including those structurally related to this compound, for their ability to lower blood glucose levels in diabetic models. Results indicated that modifications in the pyrrole ring significantly enhanced antihyperglycemic effects .

Case Study 2: Anticancer Screening

In another study, a series of pyrimidine derivatives were screened for anticancer activity against various cancer cell lines. The findings revealed that compounds with similar structural features to this compound exhibited potent cytotoxicity, particularly against breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntihyperglycemicPyrrole derivativesBlood glucose reduction comparable to Glimepiride
AnticancerPyrimidine analogsCytotoxicity against various cancer cell lines
Anti-inflammatorySimilar structural compoundsInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it might target bacterial enzymes or cell membranes. If it is being explored as an anticancer agent, it might interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-(2-(pyrimidin-4-ylamino)ethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(2-(pyrrol-1-yl)ethyl)acrylamide

Uniqueness

(E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide is unique due to the presence of multiple heterocyclic rings, which can impart distinct chemical and biological properties

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide is a pyrrole derivative with potential biological activities that warrant investigation. Its structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Biological Activity Overview

Research indicates that derivatives of pyrrole, including the target compound, exhibit a range of biological activities, including:

  • Antibacterial Activity : Pyrrole derivatives have shown significant antibacterial properties, particularly against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain pyrrolyl benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against S. aureus .
  • Anticancer Activity : Studies have identified pyrrole compounds that exhibit cytotoxic effects on various cancer cell lines. For example, certain pyrrole derivatives showed IC50 values in the micromolar range against A549 lung cancer cells, indicating potential for further development as anticancer agents .
  • Enzyme Inhibition : The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored. In vitro evaluations revealed promising inhibition percentages, suggesting its utility in treating conditions like Alzheimer's disease .

Antibacterial Studies

Recent studies have focused on the antibacterial properties of pyrrole derivatives, including the target compound. A series of compounds were evaluated for their activity against pathogenic bacteria:

CompoundMIC (μg/mL)Target Bacteria
Pyrrolyl Benzamide Derivative3.12Staphylococcus aureus
Control (Ciprofloxacin)2Escherichia coli

These findings suggest that the structural modifications in pyrrole derivatives enhance their antibacterial efficacy.

Anticancer Activity

Pyrrole derivatives have also been tested for cytotoxicity against various cancer cell lines:

CompoundIC50 (μM)Cell Line
Compound A<10A549 (Lung Cancer)
Compound B<10HeLa (Cervical Cancer)

The results indicate that these compounds preferentially inhibit the growth of rapidly dividing cancer cells .

Enzyme Inhibition Studies

The inhibition of acetylcholinesterase by pyrrole derivatives has been a significant focus due to its implications in neurodegenerative diseases:

Compound% Inhibition at 50 μMTarget Enzyme
Pyrrole Derivative A52.01AChE
Pyrrole Derivative B45.81BChE

The data suggest that specific substitutions on the pyrrole ring can enhance enzyme inhibition .

Case Studies and Applications

  • Case Study: Antibacterial Efficacy
    • A recent study evaluated a series of pyrrole-based compounds for their antibacterial properties against resistant strains. The study found that modifications to the furan and pyrimidine moieties significantly improved activity against MRSA.
  • Case Study: Cytotoxicity in Cancer Research
    • Another research effort focused on the anticancer properties of pyrrole derivatives, demonstrating that specific structural changes lead to enhanced cytotoxicity in breast and lung cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide?

  • Answer : The compound’s synthesis typically involves coupling acrylamide derivatives with pyrimidine-containing intermediates. A common approach is to use carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as a catalyst in dichloromethane, followed by purification via flash chromatography (EtOAc/petroleum ether gradients) . Key intermediates like the pyrimidin-4-yl-ethylamine moiety may require sequential alkylation or nucleophilic substitution under inert conditions.

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to verify furan, acrylamide, and pyrimidine substituents.
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions (e.g., hydrogen bonding in acrylamide motifs) .

Q. What are the critical storage conditions to maintain stability?

  • Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light due to the acrylamide group’s susceptibility to hydrolysis and photooxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry, solvent polarity). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control over reaction parameters and reduce side reactions . Statistical modeling (e.g., response surface methodology) can further refine conditions for scalability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Dose-response profiling : Test across multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
  • Mechanistic studies : Use kinase inhibition assays or proteomics to identify off-target effects.
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted pyrimidines) to isolate structure-activity relationships (SAR) .

Q. How can the compound’s supramolecular interactions be analyzed for drug design?

  • Answer :

  • Crystal packing analysis : Identify hydrogen bonds (e.g., between acrylamide NH and pyrimidine N atoms) and π-π stacking (furan-pyrimidine interactions) using X-ray diffraction data .
  • Molecular dynamics simulations : Model binding affinities to biological targets (e.g., kinases) using software like GROMACS or AMBER .

Q. What computational tools predict metabolic stability and toxicity?

  • Answer :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate lipophilicity (LogP), cytochrome P450 interactions, and hepatotoxicity.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic reactivity of the acrylamide group, which may correlate with mutagenic potential .

Methodological Notes

  • Contradictory Toxicity Data : If acute toxicity data is absent (as noted in ), combine zebrafish embryo assays (in vivo) with HepG2 cell viability tests (in vitro) for tiered risk assessment.
  • Crystallography Challenges : For poorly diffracting crystals, optimize solvent systems (e.g., DMSO/water mixtures) and use synchrotron radiation for high-resolution data .

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